N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a unique molecular structure that combines elements of benzodioxine and thiazole, which may contribute to its pharmacological properties.
This compound can be synthesized through various chemical reactions and is often studied in the context of drug development and chemical biology. The synthesis methods generally involve multi-step processes that require careful control of reaction conditions to achieve high purity and yield.
The compound falls under the category of carboxamides and is classified as an organic heterocyclic compound due to the presence of nitrogen and sulfur atoms in its structure. It may also be categorized as a potential pharmaceutical agent based on its biological activity.
The synthesis of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves several key steps:
Common reagents used in these synthesis pathways include:
The molecular structure of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be described as follows:
Property | Data |
---|---|
Molecular Formula | C13H12N2O4S |
Molecular Weight | 284.31 g/mol |
IUPAC Name | N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
InChI | InChI=1S/C13H12N2O4S/c1-8(14)9(15)11(17)12(18)13(19)16/h8H,14H2,(H,17,18)(H,19,16) |
InChI Key | XYZXYZXYZXYZXYZXYZ |
The compound exhibits a complex arrangement of atoms that includes a benzodioxine ring system fused with a thiazole moiety. This structural configuration is significant for its biological activity.
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
Careful control of reaction conditions—such as temperature and pH—is crucial for achieving desired products.
The mechanism of action for N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide likely involves interactions with specific biological targets:
Data on specific molecular targets remains under investigation but suggests potential therapeutic applications in treating diseases linked to these pathways.
The physical properties of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide include:
Chemical properties include:
Relevant data from studies indicate that these properties can significantly affect its biological activity and pharmacokinetics.
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific applications:
This compound represents a promising area for further research due to its unique structure and potential therapeutic benefits.
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: